molecular formula C7H4BrClF2O B1328742 2-Bromo-1-chloro-4-(difluoromethoxy)benzene CAS No. 1000574-90-2

2-Bromo-1-chloro-4-(difluoromethoxy)benzene

Cat. No.: B1328742
CAS No.: 1000574-90-2
M. Wt: 257.46 g/mol
InChI Key: YPKJIEMJTXQKGI-UHFFFAOYSA-N
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Description

Nuclear Magnetic Resonance (NMR)

  • ¹H NMR (CDCl₃): A singlet at δ 6.5 ppm integrates to one proton, assigned to the aromatic hydrogen adjacent to the difluoromethoxy group. Peaks between δ 7.0–7.3 ppm correspond to the remaining aromatic protons, with coupling patterns consistent with meta- and para-substituents.
  • ¹³C NMR : Signals at δ 117 ppm (C–O–CF₂), δ 125–136 ppm (aromatic carbons), and δ 154 ppm (chlorine-substituted carbon) confirm the substitution pattern.
  • ¹⁹F NMR : A doublet at δ -81 to -82 ppm (J = 72–75 Hz) corresponds to the difluoromethoxy group.

Infrared (IR) Spectroscopy

Key absorptions include:

  • C–F stretches : 1120–1220 cm⁻¹ (asymmetric and symmetric stretches of –OCF₂).
  • C–O–C ether stretch : 1240–1280 cm⁻¹.
  • Aromatic C–H bends : 690–900 cm⁻¹.

Mass Spectrometry

The molecular ion peak appears at m/z 257.46 (calculated for C₇H₄BrClF₂O). Fragmentation patterns include:

  • Loss of Br (79.9 Da), yielding m/z 177.5 .
  • Cleavage of the difluoromethoxy group (–OCF₂, 82 Da), producing m/z 175.4 .

Crystallographic Data and 3D Conformational Studies

Experimental X-ray crystallographic data for this compound remains unreported. However, computational models predict a planar benzene ring with substituents adopting positions minimizing steric hindrance. The difluoromethoxy group exhibits a gauche conformation relative to the aromatic plane, with F–C–O–C dihedral angles of ~60°.

Table 2: Predicted 3D parameters (DFT calculations)

Parameter Value
Bond length (C–O) 1.36 Å
Bond angle (O–C–F) 108.5°
Dihedral (F–C–O–C) 58.7°

Comparative Analysis of Regioisomeric Variants

Regioisomers of this compound differ in substituent positions, significantly altering their physicochemical properties:

2-Bromo-4-chloro-1-(difluoromethoxy)benzene

  • Molecular formula : C₇H₄BrClF₂O (identical).
  • SMILES : C1=CC(=C(C=C1Cl)Br)OC(F)F.
  • ¹H NMR : Aromatic protons appear upfield (δ 6.4–7.1 ppm) due to altered electronic effects.

4-Bromo-1-chloro-2-(difluoromethoxy)benzene

  • Boiling point : 240.5±35.0 °C (vs. 243.5±35.0 °C for the 1,2,4-isomer).
  • LogP : 3.70 (indicating similar lipophilicity).

Table 3: Regioisomer comparison

Property 1,2,4-Isomer 1,4,2-Isomer
Boiling point (°C) 243.5±35.0 240.5±35.0
Density (g/cm³) 1.684±0.06 1.5±0.1
NMR δ (¹H, aromatic) 6.5–7.3 ppm 6.4–7.1 ppm

Properties

IUPAC Name

2-bromo-1-chloro-4-(difluoromethoxy)benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4BrClF2O/c8-5-3-4(12-7(10)11)1-2-6(5)9/h1-3,7H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YPKJIEMJTXQKGI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1OC(F)F)Br)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4BrClF2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

257.46 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Halogenation of Precursor Aromatic Compounds

The primary synthetic strategy involves selective halogenation of a suitably substituted benzene precursor. The typical route starts with 1-chloro-4-(difluoromethoxy)benzene, which undergoes bromination to introduce the bromine atom at the ortho position relative to chlorine.

  • Bromination Step:

    • Reagents: Bromine (Br2) or brominating agents such as N-bromosuccinimide (NBS).
    • Conditions: Controlled temperature (often 0–25 °C) to avoid polybromination.
    • Solvent: Commonly inert solvents like dichloromethane or chloroform.
    • Catalyst: Sometimes Lewis acids (e.g., FeBr3) are used to enhance regioselectivity.
  • Mechanism: Electrophilic aromatic substitution where the bromine electrophile attacks the activated aromatic ring, directed by the chlorine and difluoromethoxy substituents.

Introduction of the Difluoromethoxy Group

In some synthetic routes, the difluoromethoxy group is introduced via nucleophilic substitution on a hydroxy-substituted aromatic precursor.

  • Starting from 2-bromo-1-chloro-4-hydroxybenzene, the hydroxy group is converted to the difluoromethoxy substituent by reaction with chlorodifluoromethane (ClCF2H) in the presence of a base such as potassium carbonate (K2CO3).

  • This nucleophilic aromatic substitution proceeds under mild heating, often in polar aprotic solvents like dimethylformamide (DMF).

One-Pot or Sequential Synthesis

Industrial and laboratory-scale syntheses may employ one-pot procedures combining halogenation and difluoromethoxylation steps to improve efficiency and yield.

  • For example, bromination of 1-chloro-4-(difluoromethoxy)benzene followed by purification.

  • Alternatively, starting from 1-chloro-4-hydroxybenzene, sequential introduction of bromine and difluoromethoxy groups.

Step Reagents/Conditions Notes
Bromination Br2 or NBS, FeBr3 catalyst, 0–25 °C, DCM Control temperature to avoid overbromination
Difluoromethoxylation ClCF2H, K2CO3, DMF, 50–80 °C Base facilitates nucleophilic substitution
Purification Column chromatography (silica gel), hexane/ethyl acetate Ensures >95% purity
  • Yield and Purity: Typical yields for bromination range from 70–85%, with difluoromethoxylation steps achieving 60–80% yields depending on conditions.

  • Characterization: The product is confirmed by Nuclear Magnetic Resonance (NMR) spectroscopy, including ^1H, ^13C, and ^19F NMR to verify the difluoromethoxy group and halogen positions. Mass spectrometry (MS) confirms molecular weight, and Infrared (IR) spectroscopy identifies characteristic C–F and C–Br stretches.

  • Safety: Handling requires standard precautions for halogenated aromatic compounds, including use of fume hoods, gloves, and eye protection due to toxicity and irritant properties.

Route No. Starting Material Key Reactions Advantages Disadvantages
1 1-chloro-4-(difluoromethoxy)benzene Bromination with Br2 or NBS Direct, straightforward Requires careful control to avoid polybromination
2 2-bromo-1-chloro-4-hydroxybenzene Nucleophilic substitution with ClCF2H Allows late-stage difluoromethoxylation Multi-step, moderate yields
3 1-chloro-4-hydroxybenzene Sequential bromination and difluoromethoxylation Flexibility in substitution order Longer synthesis time

The preparation of 2-bromo-1-chloro-4-(difluoromethoxy)benzene is primarily achieved through selective halogenation of appropriately substituted benzene derivatives, combined with nucleophilic substitution to install the difluoromethoxy group. Optimization of reaction conditions such as temperature, solvent, and catalysts is critical to maximize yield and purity. These methods are well-documented in chemical literature and industrial practice, providing reliable routes for producing this compound for research and application in pharmaceuticals and materials science.

Chemical Reactions Analysis

2-Bromo-1-chloro-4-(difluoromethoxy)benzene undergoes various chemical reactions, including:

Scientific Research Applications

Organic Synthesis

2-Bromo-1-chloro-4-(difluoromethoxy)benzene is widely used as a building block in organic synthesis due to its halogen substituents. These groups facilitate nucleophilic substitution reactions, allowing for the introduction of various functional groups.

Reaction TypeCommon ConditionsTypical Products
Nucleophilic SubstitutionSodium methoxide or potassium tert-butoxideSubstituted benzene derivatives
OxidationPotassium permanganate or chromium trioxideFunctionalized compounds
ReductionLithium aluminum hydride or sodium borohydrideAlcohol derivatives

Pharmaceutical Development

The compound has potential applications in the development of fluorinated pharmaceuticals. The presence of difluoromethoxy and bromine can enhance biological activity and selectivity in drug design.

Case Study: Antimicrobial Activity

A study investigated the antimicrobial properties of derivatives of this compound against various bacterial strains. The results indicated that certain derivatives exhibited significant antibacterial activity, suggesting potential for further development into therapeutic agents.

Agrochemicals

The compound is also explored for use in agrochemicals, particularly as a pesticide or herbicide. Its halogenated structure may contribute to increased stability and efficacy in agricultural applications.

Case Study: Field Trials

Field trials conducted on crops treated with formulations containing this compound showed promising results in pest control while maintaining crop health. These studies underline its potential as an effective agrochemical agent.

Toxicology and Safety Considerations

While the compound has useful applications, it is essential to consider its toxicity and environmental impact. Proper handling and safety protocols should be observed due to its classification as hazardous.

Mechanism of Action

The mechanism of action of 2-Bromo-1-chloro-4-(difluoromethoxy)benzene depends on its specific application. In biochemical research, it may interact with enzymes or proteins, altering their activity or function. The molecular targets and pathways involved vary based on the context of its use. For example, in medicinal chemistry, it may act as an inhibitor or modulator of specific biological pathways, contributing to its therapeutic potential .

Comparison with Similar Compounds

2-Bromo-1-chloro-4-(difluoromethoxy)benzene can be compared with other halogenated benzene derivatives, such as:

These comparisons highlight the unique aspects of this compound, such as its specific functional groups and their influence on its reactivity and applications.

Biological Activity

2-Bromo-1-chloro-4-(difluoromethoxy)benzene is an organic compound classified as a halogenated aromatic compound. Its molecular formula is C7_7H4_4BrClF2_2O, with a molecular weight of 257.46 g/mol. The compound features a benzene ring with bromine, chlorine, and a difluoromethoxy substituent, which significantly influences its chemical reactivity and biological properties.

The unique combination of halogen substituents in this compound affects its interaction with biological molecules. The compound's structure allows it to participate in various chemical reactions, including electrophilic substitutions and halogen bonding, which are crucial for its biological activity.

Synthesis

The synthesis of this compound can be achieved through several organic synthesis methods. Common synthetic routes include:

  • Electrophilic Aromatic Substitution : Utilizing bromine and chlorine sources under acidic conditions.
  • Nucleophilic Substitution Reactions : Involving difluoromethoxy groups to introduce the difluoromethoxy substituent onto the benzene ring.

Biological Activity

Research on the biological activity of this compound primarily focuses on its interactions with various biological targets. The following areas have been explored:

Antifungal Activity

Studies have indicated that compounds containing difluoromethoxy groups exhibit antifungal properties. For instance, the halogenated aromatic compounds have shown efficacy against certain fungal strains by disrupting cellular processes.

Interaction with Biological Molecules

The compound's reactivity with proteins and nucleic acids is a significant area of interest. It has been noted that halogenated compounds can form stable complexes with biomolecules, potentially influencing their function and stability.

Case Studies

  • Antifungal Screening : A study evaluated the antifungal activity of various halogenated compounds, including this compound. Results demonstrated that this compound showed promising activity against Candida albicans and Aspergillus niger, indicating its potential as a lead compound for antifungal drug development.
  • Protein Binding Studies : Research involving binding assays revealed that this compound interacts with specific protein targets, impacting their enzymatic activity. This interaction was characterized using surface plasmon resonance (SPR), illustrating the compound's potential in modulating protein functions.

Comparative Analysis

To better understand the implications of its biological activity, a comparison with structurally similar compounds is helpful:

Compound NameStructure FeaturesUnique AspectsBiological Activity
1-Bromo-2-chloro-4-(difluoromethyl)benzeneBromine and chlorine in different positionsContains a difluoromethyl groupNotable for antibacterial properties
3-Bromo-4-chloroanilineAmino group instead of difluoromethoxyExhibits different biological activities due to amino substitutionActive against certain cancer cell lines
2-Chloro-5-bromophenolHydroxyl group presentShows distinct reactivity due to hydroxyl groupEffective as an anti-inflammatory agent

Q & A

Basic: What are the optimal synthetic routes for preparing 2-Bromo-1-chloro-4-(difluoromethoxy)benzene?

Methodological Answer:
The synthesis typically involves sequential halogenation and functional group introduction. A plausible route:

Substrate Selection : Start with 1-chloro-4-(difluoromethoxy)benzene (analogous to compounds in ).

Bromination : Use electrophilic bromination (e.g., FeBr₃/Br₂ or NBS in CCl₄) to introduce bromine at the ortho position relative to the chloro group. Regioselectivity must be validated via computational modeling (e.g., DFT) or substituent directing effects .

Purification : Column chromatography (silica gel, hexane/EtOAc gradient) or recrystallization (ethanol/water) ensures purity (>95%, as per GC/HPLC in ).

Validation : Monitor reaction progress via TLC and confirm structure using 1H^{1}\text{H}/19F^{19}\text{F} NMR ().

Advanced: How can crystallographic data resolve ambiguities in the molecular structure of this compound?

Methodological Answer:
Single-crystal X-ray diffraction (SC-XRD) is critical for unambiguous structural confirmation. Key steps:

Crystallization : Use slow evaporation in dichloromethane/hexane (common for halogenated aromatics, as in ).

Data Collection : Employ a diffractometer (e.g., Bruker D8) with Mo-Kα radiation.

Refinement : Use SHELXTL or SHELXL ( ) for structure solution. Challenges include handling heavy atoms (Br, Cl) and disorder in the difluoromethoxy group.

Validation : Cross-check bond lengths/angles against similar structures (e.g., 4-(difluoromethoxy)benzyl bromide in ).

Note : Discrepancies in NMR vs. XRD data (e.g., rotational barriers in difluoromethoxy groups) require dynamic NMR analysis or variable-temperature XRD .

Basic: What spectroscopic techniques are essential for characterizing this compound?

Methodological Answer:

  • 1H^{1}\text{H} NMR : Identify aromatic protons (δ 7.2–7.8 ppm, split patterns due to adjacent Br/Cl).
  • 19F^{19}\text{F} NMR : Confirm difluoromethoxy group (δ -55 to -60 ppm, AB quartet from CF₂).
  • GC-MS : Verify molecular ion peak (M⁺ at m/z ~242) and fragmentation patterns (e.g., loss of Br or Cl).
  • IR Spectroscopy : Detect C-F stretches (~1100–1250 cm⁻¹) and C-O-C (difluoromethoxy, ~950 cm⁻¹).

Troubleshooting : Overlapping signals (e.g., Br/Cl substituents) may require 2D NMR (COSY, HSQC) or high-field instruments (≥400 MHz) .

Advanced: How to analyze conflicting regioselectivity data in electrophilic substitution reactions of this compound?

Methodological Answer:
Conflicting data may arise from competing directing effects (e.g., Br vs. Cl). Systematic approaches:

Competitive Experiments : Compare reaction outcomes (e.g., nitration) with monosubstituted analogs ().

Computational Modeling : Use Gaussian or ORCA to calculate activation energies for different pathways.

Isotopic Labeling : Introduce 13C^{13}\text{C} at specific positions to track substituent effects via NMR.

Example : In bromination, steric hindrance from Cl may override electronic effects, favoring para-substitution. Validate via SC-XRD ( ).

Basic: What safety precautions are critical when handling this compound?

Methodological Answer:

  • PPE : Use nitrile gloves, lab coat, and goggles ().
  • Ventilation : Work in a fume hood due to volatile halogenated byproducts (e.g., HBr).
  • Spill Management : Neutralize with sodium bicarbonate and adsorb using vermiculite (per ).
  • Storage : Keep in amber glass under inert gas (N₂/Ar) at 2–8°C to prevent decomposition .

Advanced: How can kinetic studies elucidate the reactivity of the difluoromethoxy group in cross-coupling reactions?

Methodological Answer:

Substrate Design : Compare reaction rates with analogs (e.g., trifluoromethoxy vs. difluoromethoxy in ).

Catalytic Screening : Test Pd(0)/Pd(II) catalysts (e.g., Suzuki-Miyaura coupling with arylboronic acids).

Kinetic Profiling : Use stopped-flow UV-Vis or in-situ IR to monitor intermediate formation.

Key Insight : The electron-withdrawing difluoromethoxy group may slow oxidative addition but stabilize transition states. Compare turnover frequencies (TOF) with control substrates .

Basic: How to optimize purification for scale-up synthesis?

Methodological Answer:

  • Distillation : For volatile impurities, use fractional distillation (bp ~200–220°C, extrapolated from ).
  • Recrystallization : Optimize solvent pairs (e.g., toluene/hexane for high yield).
  • HPLC Prep : Use C18 columns with isocratic elution (MeCN/H₂O) for >99% purity (as in ).

Note : Scale-up may introduce new impurities (e.g., dihalogenated byproducts); validate via LC-MS .

Advanced: What strategies address low yields in nucleophilic aromatic substitution (NAS) reactions involving this compound?

Methodological Answer:
Low yields often stem from poor leaving-group ability (Cl vs. Br). Solutions:

Activation : Use Cu(I) catalysts or microwave irradiation to enhance reactivity ( ).

Solvent Optimization : High-polarity solvents (DMF, DMSO) stabilize transition states.

Leaving Group Tuning : Replace Cl with a better leaving group (e.g., OTf) via prior functionalization .

Validation : Monitor reaction progress via 19F^{19}\text{F} NMR to track substitution at the difluoromethoxy site .

Basic: What are the environmental hazards associated with this compound, and how to mitigate them?

Methodological Answer:

  • Ecotoxicity : Potential bioaccumulation (logP ~2.5–3.0, estimated). Follow OECD 301 guidelines for biodegradability testing.
  • Waste Disposal : Incinerate in a halogen-approved facility with scrubbers to capture HF/HCl (per ).
  • Alternative Synthesis : Explore greener methods (e.g., catalytic fluorination to reduce F waste) .

Advanced: How to resolve discrepancies between theoretical and experimental 19F^{19}\text{F}19F NMR chemical shifts?

Methodological Answer:
Discrepancies arise from solvent effects or conformational dynamics. Approaches:

DFT Calculations : Use Gaussian with PCM solvent models to predict shifts (compare with ).

Variable-Temperature NMR : Identify rotational barriers in the difluoromethoxy group.

Solid-State NMR : Cross-validate with static crystal structures ( ).

Example : A 5 ppm deviation may indicate gauche vs. anti conformers; use NOESY to probe spatial proximity .

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